molecular formula C4H5ClN4 B14848204 (5-Chloro-1,2,4-triazin-6-YL)methylamine

(5-Chloro-1,2,4-triazin-6-YL)methylamine

Cat. No.: B14848204
M. Wt: 144.56 g/mol
InChI Key: RJLCOFZXGZNVFU-UHFFFAOYSA-N
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Description

(5-Chloro-1,2,4-triazin-6-YL)methylamine is a heterocyclic compound featuring a 1,2,4-triazine core substituted with a chlorine atom at the 5-position and a methylamine group at the 6-position. The triazine ring, a six-membered aromatic system with three nitrogen atoms, confers unique electronic and steric properties, making it a versatile scaffold in medicinal chemistry and materials science.

Synthetic routes to such triazine derivatives often involve condensation reactions or nucleophilic substitutions. For example, analogous compounds are synthesized by reacting triazine precursors with crown ethers under acidic conditions (e.g., trifluoroacetic acid) followed by purification via recrystallization . However, specific protocols for this compound may require tailored conditions to optimize yield and purity due to the reactivity of the methylamine group.

Properties

Molecular Formula

C4H5ClN4

Molecular Weight

144.56 g/mol

IUPAC Name

(5-chloro-1,2,4-triazin-6-yl)methanamine

InChI

InChI=1S/C4H5ClN4/c5-4-3(1-6)9-8-2-7-4/h2H,1,6H2

InChI Key

RJLCOFZXGZNVFU-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(N=N1)CN)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-1,2,4-triazin-6-YL)methylamine typically involves the condensation of 1,2-dicarbonyl compounds with amidrazones. This method is a specialized approach for preparing 1,2,4-triazines . The reaction conditions often include the use of solvents such as dioxane or dichloroethane and may require refluxing to achieve high yields .

Industrial Production Methods

Industrial production methods for triazine compounds, including this compound, often involve large-scale synthesis using similar condensation reactions. The process may be optimized for higher efficiency and yield, utilizing advanced techniques such as microwave-assisted synthesis or continuous flow reactors .

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-1,2,4-triazin-6-YL)methylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from nucleophilic substitution reactions include various substituted triazines, depending on the nucleophile used. For example, substitution with an amine results in an amino-triazine derivative .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Triazine derivatives vary widely based on substituents, which dictate their chemical behavior and applications. Below is a comparative analysis of (5-Chloro-1,2,4-triazin-6-YL)methylamine with structurally related compounds:

Compound Substituents Key Properties Applications/Reactivity
Target Compound 5-Cl, 6-CH₂NH₂ - Moderate electrophilicity (Cl) <br/> - Nucleophilic methylamine group - Potential pharmacophore <br/> - Coordination chemistry (amine-metal interactions)
3-(Phenyl)-1,2,4-triazin-5(2H)-one 3-Ph, 5-O - Electron-deficient ring (keto group) <br/> - Stabilized via resonance - Intermediate for crown ether synthesis <br/> - Limited biological activity
5-Nitro-6-aryl-1,2,4-triazines 5-NO₂, 6-Ar - Strong electron-withdrawing (NO₂) <br/> - Enhanced acidity - Explosives precursors <br/> - High thermal stability
T3D4477 (N-[6-chloro-4-(ethylimino)...) 4-NHCH₂CH₃, 6-Cl, 2-NHCH(CH₃)₂ - Secondary amines (lower reactivity) <br/> - Bulky substituents - Herbicide (toxin database entry) <br/> - Environmental persistence
Crown ether-triazine hybrids Crown ether at 6-position - Macrocyclic ligand <br/> - Solubility in polar solvents - Ion-selective sensors <br/> - Supramolecular chemistry

Key Findings:

Reactivity: The chlorine atom in this compound enhances its susceptibility to nucleophilic aromatic substitution compared to non-halogenated analogs. However, it is less reactive than nitro-substituted triazines (e.g., 5-Nitro derivatives), where the NO₂ group strongly activates the ring for electrophilic attacks .

Biological Interactions: The methylamine group may facilitate hydrogen bonding or metal coordination, contrasting with crown ether hybrids, which prioritize cation binding .

Synthetic Complexity : Crown ether-triazine hybrids require multi-step syntheses involving reflux conditions and chromatographic purification , whereas the target compound’s synthesis is likely simpler due to the absence of macrocyclic components.

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